molecular formula C20H26ClNO3 B4139999 [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride

[4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B4139999
M. Wt: 363.9 g/mol
InChI Key: LQUIKPKXNGWKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride, also known as BMTFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMTFA is a complex molecule that is synthesized through various chemical reactions.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is not yet fully understood. However, studies have suggested that [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride may induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in the process of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride can induce apoptosis in cancer cells without affecting normal cells, making it a potentially promising anti-cancer agent. [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its potential therapeutic properties. However, one of the limitations of using [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the mechanism of action of [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride, which could lead to the development of new anti-cancer agents. Additionally, future studies could explore the potential of [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride as a treatment for other diseases, such as inflammatory diseases.
Conclusion:
In conclusion, [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is a complex molecule that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride involves several chemical reactions, and it has been shown to have anti-cancer and anti-inflammatory properties. While there are limitations to using [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments, there are several future directions for the study of this molecule that could lead to the development of new treatments for various diseases.

Scientific Research Applications

[4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride has been the subject of several scientific studies due to its potential therapeutic properties. One of the most significant applications of [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is its use as an anti-cancer agent. Studies have shown that [4-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride can induce apoptosis (cell death) in cancer cells, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-22-20-12-17(13-21-14-18-8-5-11-23-18)9-10-19(20)24-15-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12,18,21H,5,8,11,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUIKPKXNGWKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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